N,N'-Dimethyl-N-cyanoacetylurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.48 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-8-6(11)9(2)5(10)3-4-7/h3H2,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEIAMRYPAJZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068189 | |
| Record name | N,N'-Dimethyl-N-cyanoacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39615-79-7 | |
| Record name | N-(Cyanoacetyl)-N,N′-dimethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39615-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-cyano-N-methyl-N-((methylamino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039615797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-cyano-N-methyl-N-[(methylamino)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Dimethyl-N-cyanoacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of N,N'-Dimethyl-N-cyanoacetylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N'-Dimethyl-N-cyanoacetylurea, a key intermediate in the synthesis of various heterocyclic compounds, most notably xanthine alkaloids such as caffeine and theophylline. This document details its synthesis, chemical and physical properties, and its primary applications in organic synthesis. Detailed experimental protocols for its preparation and subsequent conversion to 6-amino-1,3-dimethyluracil are provided, along with a summary of its spectral and physical data. The guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.
Introduction
This compound, with the IUPAC name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a versatile chemical intermediate.[1] Its molecular structure, featuring a reactive cyano group, an active methylene group, and a dimethylurea moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic systems.[1] The primary significance of this compound lies in its role in the industrial production of caffeine and theophylline, where it serves as a crucial building block in the Traube purine synthesis.[2]
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the condensation of cyanoacetic acid with N,N'-dimethylurea.[1] This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride, to drive the reaction to completion.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure described in various sources for the condensation reaction.[1][3]
Materials:
-
Cyanoacetic acid
-
N,N'-Dimethylurea
-
Acetic anhydride
-
Toluene (or another suitable solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add cyanoacetic acid and acetic anhydride. The molar ratio of acetic anhydride to cyanoacetic acid should be approximately 1.02-1.2 to 1.
-
Heat the mixture to 30-40°C and stir for 1-5 hours to allow for the formation of a mixed anhydride.
-
Add a solvent such as toluene, followed by the addition of N,N'-dimethylurea. The molar ratio of N,N'-dimethylurea to cyanoacetic acid should be approximately 1.02-1.2 to 1.
-
Heat the reaction mixture to reflux and maintain for 1-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.
-
The filtrate can be concentrated under reduced pressure to yield more product.
-
The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂ | [4] |
| Molecular Weight | 155.15 g/mol | [1] |
| Melting Point | 77°C (from water) | [4] |
| Density | 1.181 g/cm³ | [4] |
| Refractive Index | 1.477 | [4] |
| LogP | -0.09772 | [4] |
Table 2: Predicted Spectroscopic Data of this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~ 2.8 - 3.2 |
| N'-CH₃ | ~ 2.8 - 3.2 |
| -CH₂- | ~ 3.5 - 4.0 |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~ 30 - 40 |
| N'-CH₃ | ~ 30 - 40 |
| -CH₂- | ~ 40 - 50 |
| -C≡N | ~ 115 - 120 |
| C=O (acetyl) | ~ 165 - 175 |
| C=O (urea) | ~ 165 - 175 |
| IR Spectroscopy | Characteristic Absorption Bands (cm⁻¹) |
| C≡N stretch | ~ 2250 |
| C=O stretch (amide/urea) | ~ 1650 - 1750 |
| C-H stretch (methyl/methylene) | ~ 2850 - 3000 |
Note: The spectroscopic data presented is based on predicted values and data from similar compounds. Experimental verification is recommended.[1]
Reactivity and Applications
The chemical reactivity of this compound is centered around its cyano and active methylene groups, which readily undergo addition and condensation reactions.[1] The primary application of this compound is as a key intermediate in the synthesis of xanthine derivatives.
Synthesis of 6-amino-1,3-dimethyluracil
This compound can be cyclized under alkaline conditions to form 6-amino-1,3-dimethyluracil, a direct precursor to theophylline and caffeine.[3][5]
Reaction Scheme:
Caption: Cyclization to 6-amino-1,3-dimethyluracil.
Experimental Protocol: Synthesis of 6-amino-1,3-dimethyluracil
This protocol is derived from patent literature describing the cyclization process.[3]
Materials:
-
This compound
-
Aqueous sodium hydroxide (or other suitable base)
Procedure:
-
In a reaction vessel, dissolve or suspend this compound in water.
-
Cool the mixture to a temperature between 40-45°C.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide (e.g., 32% solution), dropwise while monitoring the pH. Control the addition rate to maintain the pH between 9 and 9.5.
-
After the addition is complete, continue stirring at 40-45°C for 10-12 minutes.
-
Heat the reaction mixture to 90-95°C and stir for an additional 18-20 minutes to complete the cyclization.
-
Cool the reaction mixture. The product, 6-amino-1,3-dimethyluracil, should precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
Biological Properties
While this compound is primarily valued as a synthetic intermediate, the broader class of cyanoacetylurea and cyanoacetamide derivatives has been investigated for various biological activities. Some derivatives have shown potential antimicrobial and anticancer properties.[6][7][8] The biological activity is often associated with the heterocyclic systems that can be synthesized from these precursors.[9] The intrinsic biological activity of this compound itself is not extensively documented, and it is primarily handled as a chemical reagent.
Safety Information
Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a fundamentally important molecule in synthetic organic chemistry, particularly for the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an indispensable precursor for the production of caffeine, theophylline, and other bioactive heterocyclic compounds. This guide has provided a detailed overview of its synthesis, properties, and key reactions, offering a valuable resource for chemists and researchers in the field. Further research into the direct biological activities of this compound and the development of more sustainable synthetic methodologies could be areas of future interest.
References
- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 6. Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests [jppp.journals.ekb.eg]
- 7. mdpi.com [mdpi.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
An In-depth Technical Guide to N,N'-Dimethyl-N-cyanoacetylurea (CAS: 39615-79-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-N-cyanoacetylurea, with the CAS number 39615-79-7, is a specialized chemical compound that holds a significant position in modern synthetic chemistry.[1] Its molecular architecture, featuring a reactive cyanoacetyl group attached to a dimethyl-substituted urea moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic structures. This compound is a key intermediate in the industrial synthesis of xanthine alkaloids like caffeine and theophylline.[1][2] Its systematic IUPAC name is 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide.[1]
Chemical and Physical Properties
This compound is a white crystalline solid.[2] A summary of its known physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 39615-79-7 | [1] |
| Molecular Formula | C₆H₉N₃O₂ | [3] |
| Molecular Weight | 155.15 g/mol | [1] |
| Melting Point | 77 °C (from water) | [3] |
| Density | 1.181 g/cm³ | [3] |
| InChI Key | DBEIAMRYPAJZHO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CNC(=O)N(C)C(=O)CC#N | [3] |
| Synonyms | 1,3-Dimethyl(cyanoacetyl)urea, 2-Cyano-N-methyl-N-(methylcarbamoyl)acetamide | [1][3] |
Spectroscopic Data
Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ ~2.8-3.2 ppm (singlet, 3H, N-CH₃), δ ~2.8-3.2 ppm (singlet, 3H, N'-CH₃), δ ~3.5-4.0 ppm (singlet, 2H, -CH₂-) |
| ¹³C NMR | Signals corresponding to two distinct N-CH₃ carbons, one CH₂ carbon, one cyano (C≡N) carbon, and two carbonyl (C=O) carbons. |
| IR Spectroscopy | ~2250 cm⁻¹ (C≡N stretch), ~1650-1750 cm⁻¹ (C=O stretches) |
| Mass Spectrometry (EI-MS) | Molecular ion peak [M]⁺ at m/z 155. Predicted key fragments at m/z 140 ([M - CH₃]⁺), 87 ([M - COCH₂CN]⁺), 71, and 57. |
Experimental Spectroscopic Data for Cyanoacetylurea (CAS: 1448-98-2)
| Technique | Experimental Data | Source(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.4 ppm (s, 1H), δ 7.4 ppm (s, 2H), δ 3.91 ppm (s, 2H) | [4] |
| IR Spectroscopy (KBr disc) | Major peaks include absorptions for N-H, C=O, and C≡N functional groups. | [5] |
| Mass Spectrometry (EI-MS) | Molecular ion peak and fragmentation pattern available in the NIST WebBook. | [5] |
Experimental Protocols
Synthesis of this compound
A common industrial method for the synthesis of this compound involves the condensation of cyanoacetic acid and N,N'-dimethylurea using a dehydrating agent, typically acetic anhydride.[1] An improved method described in patent CN111153834A aims to enhance yield and purity.[6]
Protocol adapted from CN111153834A: [6]
-
Dehydration of Cyanoacetic Acid: Cyanoacetic acid is subjected to vacuum rectification to remove water.
-
Reaction Setup: After rectification, acetic acid containing a small amount of acetic anhydride is added to the anhydrous cyanoacetic acid. The mixture is heated under negative pressure to distill off any remaining water.
-
Condensation: The reaction mixture is cooled to 38-42 °C, and N,N'-dimethylurea is added. The mixture is then heated to 58-62 °C.
-
Addition of Acetic Anhydride: Acetic anhydride is added to initiate the condensation reaction.
-
Reaction and Distillation: The reaction temperature is raised to 95-98 °C. Acetic acid and excess acetic anhydride are removed by vacuum distillation.
-
Product: The resulting product is this compound.
Cyclization to 6-amino-1,3-dimethyluracil
This compound is a direct precursor to 6-amino-1,3-dimethyluracil, a key intermediate in the synthesis of theophylline and caffeine.[2][7]
Protocol adapted from CN115260106A: [7]
-
Reaction Setup: A reaction vessel is charged with this compound and the temperature is controlled at 40-45 °C.
-
Base Addition: Stirring is initiated, and a 32% aqueous solution of a liquid alkali (e.g., NaOH) is added dropwise at a rate of 18-20 mL/min until the pH of the reaction mixture reaches 9.0-9.5.
-
Initial Reaction: The mixture is stirred and reacted for 10-12 minutes at 40-45 °C.
-
Heating: The reaction temperature is then raised to 90-95 °C.
-
Final Reaction: The reaction is continued with stirring for 18-20 minutes at 90-95 °C.
-
Isolation: The resulting reaction liquid is centrifuged and dried to yield 6-amino-1,3-dimethyluracil.
Applications in Chemical Synthesis and Drug Development
The primary significance of this compound in drug development lies in its role as a versatile intermediate for the synthesis of heterocyclic compounds.[1] Its bifunctional nature, possessing both an active methylene group and a cyano group, allows for a variety of condensation and cyclization reactions.
Synthesis of Theophylline
This compound is a key starting material in the Traube purine synthesis, which is a common industrial method for producing theophylline.[2] The overall synthetic pathway is as follows:
-
Cyclization: this compound is cyclized under alkaline conditions to form 6-amino-1,3-dimethyluracil.[2]
-
Nitrosation: The 6-amino-1,3-dimethyluracil is then reacted with a nitrosating agent (e.g., sodium nitrite in acidic solution) to form 6-amino-5-nitroso-1,3-dimethyluracil.[2]
-
Reduction: The nitroso group is reduced to an amino group, yielding 5,6-diamino-1,3-dimethyluracil.[2]
-
Ring Closure: The final pyrimidine ring is closed by reaction with a one-carbon source, such as formic acid or formamide, to yield theophylline.[2]
Biological Activity and Toxicological Information
Currently, there is a lack of specific data in the public domain regarding the biological activity and mechanism of action of this compound itself. Its primary role is that of a synthetic intermediate.
However, the broader class of cyanoacetylurea derivatives has been investigated for various biological activities. Some studies on related compounds have suggested potential antimicrobial and anticancer properties.[8] It is crucial to note that these findings on related structures may not be directly applicable to this compound.
Due to the absence of information on its direct interactions with biological systems, a signaling pathway diagram cannot be provided.
In terms of toxicology, no specific hazard classifications were found. As with all chemical compounds, it should be handled with appropriate personal protective equipment in a well-ventilated area.
Conclusion
This compound is a valuable and well-established chemical intermediate. Its primary utility for researchers and professionals in drug development lies in its role as a key building block for the synthesis of xanthine-based drugs like theophylline and caffeine, as well as other heterocyclic scaffolds. While direct biological activity for this compound has not been reported, its importance in the synthesis of biologically active molecules is clear. The detailed synthetic protocols available for its preparation and subsequent reactions make it a readily accessible and useful compound in medicinal and organic chemistry. Further research into the potential biological effects of this specific molecule could be a future area of investigation.
References
- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]
- 2. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. Cyanoacetylurea [webbook.nist.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,N'-Dimethyl-N-cyanoacetylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N,N'-Dimethyl-N-cyanoacetylurea, a key chemical intermediate. It covers its molecular structure, physicochemical properties, synthesis protocols, and its pivotal role in the manufacturing of xanthine alkaloids.
Core Compound Data
This compound, systematically named 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a specialized organic compound primarily recognized for its role as a precursor in the industrial synthesis of caffeine and theophylline.[1][2] Its molecular architecture, featuring both a reactive cyano group and a dimethylurea core, makes it a versatile building block in synthetic chemistry for constructing complex heterocyclic structures.[1][2]
Physicochemical and Structural Properties
The quantitative properties of this compound are summarized below.
| Property | Value | Citations |
| CAS Number | 39615-79-7 | [2][3][4] |
| Molecular Formula | C₆H₉N₃O₂ | [3][5][6] |
| Molecular Weight | 155.15 g/mol | [2][7] |
| IUPAC Name | 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | [2] |
| Melting Point | 77°C | [3][5] |
| Density | ~1.181 g/cm³ | [3][5] |
| Canonical SMILES | CNC(=O)N(C)C(=O)CC#N | [3] |
Synthesis and Reaction Pathways
The principal manufacturing route to this compound is through the condensation of N,N'-dimethylurea with a cyanoacetic acid derivative.[1] This compound is a critical intermediate in a multi-step synthesis process that leads to widely used pharmaceutical compounds.
Logical Workflow: Role as a Chemical Intermediate
The following diagram illustrates the position of this compound as a central intermediate in the well-established pathway to caffeine synthesis.
Caption: Logical relationship showing this compound as a key intermediate.
Experimental Protocols
1. Synthesis of this compound via Condensation
This protocol is based on an improved industrial method designed to maximize yield and purity by ensuring anhydrous conditions.[5][8]
Methodology:
-
Dehydration of Cyanoacetic Acid: Perform vacuum rectification on cyanoacetic acid to remove water. Following rectification, add acetic anhydride to the cyanoacetic acid and continue heating under negative pressure to distill any remaining water, yielding an anhydrous solution.[5][8]
-
Reaction Initiation: Cool the anhydrous cyanoacetic acid solution to between 38-42°C.[5]
-
Addition of Dimethylurea: Add N,N'-dimethylurea to the cooled solution.
-
Condensation: Heat the mixture to 58-62°C. Introduce acetic anhydride to initiate the condensation reaction.[5] The reaction is driven by the dehydrating action of acetic anhydride.[1]
-
Reaction Completion and Isolation: As the condensation reaction proceeds, the temperature will rise. Once the temperature reaches 95-98°C, begin vacuum distillation to remove the acetic acid byproduct.[5] The completion of the distillation yields the final product, 1,3-dimethyl cyanoacetylurea (this compound).[5] The molar ratio of anhydrous cyanoacetic acid to dimethyl urea to acetic anhydride is typically optimized around 1 : 1.06 : 1.17.[5]
2. Analytical Characterization by HPLC
The purity and identity of this compound can be assessed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[9]
Methodology:
-
Column: Newcrom R1 or other suitable C18 reverse-phase column.[9]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[9]
-
MS-Compatibility Note: For applications requiring Mass Spectrometry (MS) detection, substitute the phosphoric acid in the mobile phase with formic acid.[9]
-
Application: This method is suitable for routine analysis, for scaling up to preparative separation to isolate impurities, and for pharmacokinetic studies.[9]
Synthetic Pathway Visualization
The following diagram details the key transformations in the industrial synthesis of caffeine, starting from the initial condensation reaction.
Caption: Key stages in the synthesis of caffeine via the this compound intermediate.
References
- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]
- 2. Buy 2-Cyano-N-[(methylamino)carbonyl]acetamide | 6972-77-6 [smolecule.com]
- 3. CN112125903A - A kind of synthetic method of caffeine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. 2-CYANO-N-METHYL-ACETAMIDE | 6330-25-2 [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. N,N’-Dimethyl-N-cyanoacetylurea | SIELC Technologies [sielc.com]
Spectroscopic Profile of N,N'-Dimethyl-N-cyanoacetylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-N-cyanoacetylurea is a key intermediate in the synthesis of various heterocyclic compounds, most notably in the industrial production of caffeine.[1] Its molecular structure, featuring a reactive cyano group and a dimethylurea core, makes it a versatile building block in medicinal and organic chemistry. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the development of novel synthetic methodologies. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, supplemented with detailed experimental protocols and logical workflow diagrams.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide |
| Synonyms | 1,3-Dimethyl(cyanoacetyl)urea, N-(Cyanoacetyl)-N,N′-dimethylurea |
| CAS Number | 39615-79-7 |
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.15 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | 77°C (in water)[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show three distinct signals corresponding to the two N-methyl groups and the methylene protons.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 3.2 - 3.4 | Singlet | 3H | N-CH₃ |
| 2 | ~ 2.8 - 3.0 | Singlet | 3H | N'-CH₃ |
| 3 | ~ 3.9 - 4.1 | Singlet | 2H | -CH₂- |
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 165 - 170 | C=O (acetyl) |
| 2 | ~ 155 - 160 | C=O (urea) |
| 3 | ~ 115 - 120 | C≡N |
| 4 | ~ 35 - 40 | -CH₂- |
| 5 | ~ 30 - 35 | N-CH₃ |
| 6 | ~ 25 - 30 | N'-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |
| ~ 2250 | Strong | C≡N stretch |
| ~ 1700 | Strong | C=O stretch (acetyl) |
| ~ 1650 | Strong | C=O stretch (urea) |
| ~ 2950 | Medium | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Predicted Fragment Ion |
| 155 | [M]⁺ (Molecular Ion) |
| 113 | [M - NCO]⁺ |
| 85 | [M - N(CH₃)CO]⁺ |
| 68 | [CH₂CN]⁺ |
| 58 | [N(CH₃)₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Internal Standard: Add a small drop of TMS to the NMR tube as an internal reference (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio (typically 128 scans or more).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of the this compound sample and approximately 100-200 mg of dry KBr powder into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Suitable solvent (e.g., methanol or acetonitrile, HPLC grade)
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature, and gas flow rates) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
If fragmentation data is desired, perform MS/MS analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
-
Visualizations
The following diagrams illustrate key conceptual workflows related to the analysis of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Caption: Spectroscopic Techniques and Derived Information.
References
The Chemical Reactivity of the Cyanoacetyl Group in N,N'-Dimethyl-N-cyanoacetylurea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-N-cyanoacetylurea, a key intermediate in the synthesis of various pharmaceuticals, including caffeine, possesses a unique chemical architecture centered around the highly reactive cyanoacetyl group.[1][2] This guide provides a comprehensive exploration of the chemical reactivity of this functional group within the this compound molecule. The dual activation provided by the adjacent cyano and carbonyl moieties confers a rich and versatile chemistry upon the central methylene unit, making it a valuable synthon in organic chemistry. This document will delve into the principal reaction pathways, provide detailed experimental protocols for key transformations, and present quantitative data to inform synthetic strategies.
Core Reactive Sites
The chemical behavior of this compound is dominated by two primary reactive sites within the cyanoacetyl group: the active methylene group and the cyano group.[1] The electron-withdrawing nature of both the nitrile and the adjacent carbonyl groups significantly increases the acidity of the methylene protons, making this position susceptible to deprotonation and subsequent reactions with electrophiles. The cyano group itself can participate in a variety of nucleophilic addition and cyclization reactions.
Caption: Figure 1: Primary Reactive Sites of this compound.
Chemical Reactivity and Key Reactions
The reactivity of the cyanoacetyl group in this compound enables a diverse range of chemical transformations, primarily centered on the active methylene group and the cyano moiety. These reactions are instrumental in the construction of more complex molecular architectures, particularly heterocyclic systems.
Reactions Involving the Active Methylene Group
The high acidity of the methylene protons facilitates deprotonation to form a stabilized carbanion, which is a potent nucleophile. This reactivity is the basis for several important carbon-carbon bond-forming reactions.
1. Knoevenagel Condensation: The active methylene group readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst.[3][4] This reaction leads to the formation of α,β-unsaturated cyanoacrylamides, which are valuable intermediates in organic synthesis.
Caption: Knoevenagel Condensation Workflow.
Quantitative Data for Knoevenagel Condensation of Cyanoacetylurea Analogs
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| p-Anisaldehyde | Piperidine | Ethanol | 4 h | 85 | [3] |
| p-Chlorobenzaldehyde | Piperidine | Ethanol | 5 h | 82 | [3] |
| Benzaldehyde | DBU/H₂O | Water | 20 min | 96 | [2] |
| 4-(N,N-Dimethylamino)benzaldehyde | DBU/H₂O | Water | 20 min | 97 | [2] |
2. Michael Addition: The carbanion generated from the active methylene group can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This reaction allows for the formation of 1,5-dicarbonyl compounds, which are versatile precursors for further transformations.
Reactions Involving the Cyano Group
The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, and the nitrogen atom can participate in cyclization reactions.
1. Cyclization Reactions: The cyanoacetyl group is a key precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrimidines and pyridines.[5][6][7]
-
Synthesis of Pyrimidines: Intramolecular cyclization of this compound, often promoted by a base, leads to the formation of 6-amino-1,3-dimethyluracil. This is a critical step in the industrial synthesis of caffeine.[1]
Caption: Synthesis of the Pyrimidine Core.
-
Synthesis of Pyridines: While less common for this compound itself, cyanoacetyl derivatives are widely used in the synthesis of substituted pyridines through multi-component reactions, such as the Hantzsch pyridine synthesis.
2. Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. This transformation provides another avenue for functional group manipulation.
Experimental Protocols
Synthesis of this compound
Method 1: From Cyanoacetic Acid and N,N'-Dimethylurea [8]
-
Reactants:
-
Cyanoacetic acid
-
N,N'-Dimethylurea
-
Acetic anhydride (dehydrating agent)
-
-
Procedure:
-
Anhydrous cyanoacetic acid is mixed with N,N'-dimethylurea.
-
Acetic anhydride is added to the mixture, and the reaction is stirred at a moderate temperature (e.g., 58-62 °C).
-
The reaction temperature is then raised to 95-98 °C to drive the condensation.
-
By-product acetic acid is removed by vacuum distillation.
-
The resulting product is this compound.
-
-
Yield: A patent reports a yield of 95.3-95.6%.[8]
Method 2: From Sodium Cyanoacetate and N,N'-Dimethylurea
-
Reactants:
-
Sodium cyanoacetate
-
N,N'-Dimethylurea
-
Acetic anhydride
-
-
Procedure:
-
An aqueous solution of sodium cyanoacetate is prepared.
-
N,N'-Dimethylurea is added to the solution.
-
The mixture is evaporated to substantial dryness.
-
Acetic anhydride is added to the dry mixture to effect the cyanoacetylation.
-
Knoevenagel Condensation with an Aromatic Aldehyde (General Procedure based on Cyanoacetylurea)[3]
-
Reactants:
-
This compound (or cyanoacetylurea) (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve the cyanoacetylurea derivative and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for the required time (typically 2-6 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).
-
Synthesis of 6-Amino-1,3-dimethyluracil (Intramolecular Cyclization)[1]
-
Reactant:
-
This compound
-
-
Reagent:
-
Aqueous base (e.g., sodium hydroxide solution)
-
-
Procedure:
-
Treat this compound with an aqueous solution of a base.
-
The intramolecular cyclization occurs to form the sodium salt of 6-amino-1,3-dimethyluracil.
-
Neutralization with an acid will precipitate the product.
-
The product can be isolated by filtration and purified by recrystallization.
-
Conclusion
The cyanoacetyl group in this compound is a versatile and highly reactive functional moiety. Its chemical behavior is characterized by the acidic nature of the active methylene group and the electrophilicity of the cyano group. These properties enable a wide array of chemical transformations, including condensation, addition, and cyclization reactions, making it an invaluable building block in the synthesis of complex organic molecules and heterocyclic systems of pharmaceutical importance. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further research into the reaction kinetics and the development of catalytic asymmetric transformations involving this synthon will undoubtedly continue to expand its utility in modern organic chemistry.
References
- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]
The Pivotal Role of N,N'-Dimethyl-N-cyanoacetylurea: A Technical Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-N-cyanoacetylurea, a specialized chemical intermediate, holds a significant position in modern synthetic chemistry. Its unique molecular architecture, featuring a reactive cyanoacetyl group attached to a dimethyl-substituted urea moiety, renders it a versatile building block for the construction of complex molecules, particularly heterocyclic structures that form the backbone of many pharmaceutical and agrochemical compounds. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role as a key precursor in industrial and laboratory-scale chemical transformations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 39615-79-7 | [1][2][3] |
| Molecular Formula | C₆H₉N₃O₂ | [2][3] |
| Molecular Weight | 155.15 g/mol | [1] |
| IUPAC Name | 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | [1] |
| Synonyms | 1,3-Dimethyl(cyanoacetyl)urea, Cyanoacetyldimethylurea | [1][2] |
| Melting Point | 77°C (from water) | [1] |
| Density | 1.181 g/cm³ | [1][2] |
| Appearance | Light brownish-red liquid (crude), solid upon purification | [4] |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound involves the condensation reaction between cyanoacetic acid and N,N'-dimethylurea, with acetic anhydride commonly employed as a dehydrating agent.[1] Several patented methods have optimized this process to improve yield and purity, which are critical for its subsequent use, particularly in the pharmaceutical industry.[4]
Experimental Protocol: Optimized Synthesis from Cyanoacetic Acid and N,N'-Dimethylurea
This protocol is a composite of optimized procedures described in the patent literature, aiming for high yield and purity.[4]
Materials:
-
Cyanoacetic acid
-
N,N'-Dimethylurea
-
Acetic anhydride
-
Acetic acid (containing 3-5% acetic anhydride)
Procedure:
-
Dehydration of Cyanoacetic Acid:
-
Charge the reaction vessel with cyanoacetic acid.
-
Perform vacuum rectification at a temperature ≤ 92°C and a vacuum ≥ 0.092 MPa to remove the bulk of the water.[4]
-
Add acetic acid containing 3-5% acetic anhydride to the rectified cyanoacetic acid.
-
Continue heating under negative pressure to carry out azeotropic distillation ("acid carrying water") to obtain anhydrous cyanoacetic acid in acetic acid.[1]
-
-
Condensation Reaction:
-
Cool the anhydrous cyanoacetic acid solution to 38-42°C.[4]
-
Add N,N'-dimethylurea to the reaction mixture. The molar ratio of anhydrous cyanoacetic acid to N,N'-dimethylurea to acetic anhydride is approximately 1:1.06:1.17.[4]
-
Heat the mixture to 58-62°C.[4]
-
Add acetic anhydride to initiate the condensation reaction.[4]
-
Once the reaction temperature reaches 95-98°C, begin vacuum distillation to remove the acetic acid byproduct. Maintain the distillation temperature at ≤ 92°C and a vacuum of ≥ 0.092 MPa.[4]
-
Upon completion of the distillation, the resulting product is this compound, typically as a light brownish-red liquid.[4]
-
Yield:
-
This optimized process can achieve yields of 95.3% to 95.8%.[4]
Quantitative Data on Synthesis
The following table summarizes reaction conditions and yields from various patented methods for the synthesis of this compound.
| Method | Reactants | Key Conditions | Yield | Reference |
| Optimized Vacuum Rectification | Cyanoacetic acid, N,N'-Dimethylurea, Acetic anhydride | Initial vacuum rectification of cyanoacetic acid, followed by condensation at 95-98°C and vacuum distillation. | 95.3 - 95.8% | [4] |
| Standard Anhydrous Condensation | Substantially pure anhydrous cyanoacetic acid, N,N'-Dimethylurea, Acetic anhydride | Reaction carried out under anhydrous conditions. | Good yields (specific percentage not stated) | [5] |
| Alkali Cyanoacetate Method | Sodium cyanoacetate, N,N'-Dimethylurea, Acetic anhydride, Sulfuric acid | Evaporation of water from an aqueous solution of sodium cyanoacetate and N,N'-dimethylurea, followed by reaction with acetic anhydride. | Excellent yield (specific percentage not stated) | [5] |
Characterization of this compound
Accurate characterization is crucial to confirm the identity and purity of the synthesized intermediate.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two N-methyl groups and the methylene protons of the cyanoacetyl group. Predicted chemical shifts are in the range of δ 2.8-3.2 ppm for the N-CH₃ protons and δ 3.5-4.0 ppm for the -CH₂- protons.[1]
-
¹³C NMR: The carbon NMR spectrum will provide a detailed map of the carbon framework, with the carbonyl carbons appearing furthest downfield.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the cyano group (-C≡N) and the carbonyl groups (C=O) of the urea and acetyl moieties.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (155.15 g/mol ).
Role as a Chemical Intermediate
The reactivity of this compound, stemming from its cyano and active methylene groups, makes it a valuable precursor for a variety of heterocyclic compounds.[1]
Synthesis of Xanthine Alkaloids: Caffeine and Theophylline
The most prominent industrial application of this compound is in the synthesis of xanthine alkaloids like caffeine and theophylline.[1][6]
The following diagram illustrates the multi-step synthesis of caffeine, starting from the formation of this compound.
Caption: Workflow for the synthesis of caffeine.
This protocol details the cyclization of this compound to form the key pyrimidine intermediate, 6-amino-1,3-dimethyluracil.[7]
Materials:
-
This compound
-
32% aqueous sodium hydroxide solution
Procedure:
-
Reaction Setup:
-
Charge a reaction vessel with this compound.
-
Maintain the temperature of the vessel at 40-45°C and begin stirring.[7]
-
-
Cyclization:
-
Slowly add a 32% aqueous sodium hydroxide solution dropwise to the reaction mixture, maintaining a rate of 18-20 mL/min.[7]
-
Monitor the pH and continue the addition until a pH of 9-9.5 is reached.[7]
-
Stir the reaction mixture for 10-12 minutes at 40-45°C.[7]
-
Heat the reaction vessel to 90-95°C and continue stirring for 18-20 minutes to complete the cyclization.[7]
-
-
Isolation:
-
Cool the reaction mixture.
-
The product, 6-amino-1,3-dimethyluracil, will precipitate.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the product with cold water and dry.
-
Synthesis of Other Heterocyclic Compounds
While the synthesis of xanthines is the primary application, the reactive nature of this compound and its parent compound, cyanoacetylurea, allows for their use in the synthesis of a broader range of pyrimidine and other heterocyclic derivatives. The active methylene and cyano groups can participate in condensation and cyclization reactions with various electrophiles and nucleophiles.[1] For instance, cyanoacetylurea is known to condense with aromatic aldehydes to form (E)-3-aryl-N-carbamoyl-2-cyanoacrylamides, which can then be cyclized to form pyrimidine derivatives.[8] Similar reactivity can be expected for the N,N'-dimethylated analog, opening avenues for the synthesis of diverse heterocyclic libraries for drug discovery and other applications.
Conclusion
This compound is a cornerstone intermediate in synthetic organic chemistry, most notably in the industrial production of caffeine and theophylline. Its synthesis has been well-optimized, and its versatile reactivity makes it a valuable precursor for a range of heterocyclic compounds. This guide provides a comprehensive overview for researchers and professionals in the field, detailing its synthesis, properties, and key applications, thereby facilitating its effective use in the development of new chemical entities.
References
- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. N,N’-Dimethyl-N-cyanoacetylurea | SIELC Technologies [sielc.com]
- 4. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]
- 5. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]
- 6. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 7. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Physical and chemical properties of N,N'-Dimethyl-N-cyanoacetylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-N-cyanoacetylurea, with the IUPAC name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a key chemical intermediate in organic synthesis.[1] Its molecular structure, featuring a reactive cyano group, an active methylene group, and a dimethylurea core, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point of approximately 77°C.[2][3] It is soluble in water, with a calculated solubility of 37 g/L at 25°C.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | [1] |
| Synonyms | 1,3-Dimethyl(cyanoacetyl)urea, 2-Cyano-N-methyl-N-((methylamino)carbonyl)acetamide | [2][4] |
| CAS Number | 39615-79-7 | [1][2] |
| Molecular Formula | C₆H₉N₃O₂ | [2][5] |
| Molecular Weight | 155.15 g/mol | [1][5] |
| Melting Point | 77°C (in water) | [2][3] |
| Density | 1.181 g/cm³ | [2] |
| Solubility in Water | 37 g/L (25 °C, calculated) | [3] |
| LogP | -0.09772 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 155.069476538 | [2] |
| Topological Polar Surface Area | 73.2 Ų | [6] |
| Canonical SMILES | CNC(=O)N(C)C(=O)CC#N | [2] |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~ 2.8 - 3.2 |
| N'-CH₃ | ~ 2.8 - 3.2 |
| -CH₂- | ~ 3.5 - 4.0 |
Predictions are based on the analysis of similar structures and the electronic environment of the protons.[1]
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (acetyl) | ~ 165 - 175 |
| C=O (urea) | ~ 155 - 165 |
| C≡N | ~ 115 - 125 |
| -CH₂- | ~ 40 - 50 |
| N-CH₃ | ~ 25 - 35 |
| N'-CH₃ | ~ 25 - 35 |
Predictions are based on typical chemical shift ranges for these functional groups.
Experimental Protocols
The primary route for the synthesis of this compound is the condensation of cyanoacetic acid with N,N'-dimethylurea.[1] This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride.[1]
Synthesis of this compound
Materials:
-
Cyanoacetic acid
-
N,N'-Dimethylurea
-
Acetic anhydride
-
Toluene (or other suitable solvent)
-
Sodium hydroxide solution (for pH adjustment)
Procedure:
-
Anhydride Formation: Mix 1 molar equivalent of cyanoacetic acid with 1.2 molar equivalents of acetic anhydride. Heat the mixture to 40°C and allow it to react for 1 hour to form the mixed anhydride.[4]
-
Condensation: To the reaction mixture, add 2 molar equivalents of a solvent such as toluene and 1.2 molar equivalents of N,N'-dimethylurea.[4]
-
Reflux: Heat the mixture to reflux and maintain for 3 hours.[4]
-
Isolation: After the reflux is complete, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Filter the mixture and concentrate the filtrate to obtain more solid product.[4]
-
Purification (optional, via cyclization to intermediate): The combined solids can be further processed. For instance, in the synthesis of caffeine, the crude product is treated with a sodium hydroxide solution to adjust the pH to 8-11 and heated to 80-100°C to induce cyclization to 6-Amino-1,3-dimethyluracil.[2][4]
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by its cyano and active methylene groups, which are susceptible to a variety of chemical transformations.[1]
-
Cyclization Reactions: This compound is a crucial precursor in the industrial synthesis of xanthines, such as caffeine and theophylline.[1] The synthesis involves the cyclization of this compound to form 6-Amino-1,3-dimethyluracil, which is then further modified to yield the final xanthine product.[1]
-
Reactions of the Cyano Group: The cyano group can undergo nucleophilic attack, making it a valuable handle for introducing other functional groups or for participating in the formation of heterocyclic rings.[1]
-
Reactions of the Active Methylene Group: The methylene group, situated between two electron-withdrawing groups (cyano and carbonyl), is acidic and can be deprotonated to form a carbanion. This carbanion can then react with various electrophiles, allowing for chain extension and the synthesis of a wide range of derivatives.[1]
Mandatory Visualization
The following diagram illustrates the general synthesis workflow for this compound and its subsequent conversion to a key intermediate in caffeine synthesis.
Caption: Synthesis of this compound and its cyclization.
References
- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. CN112125903A - A kind of synthetic method of caffeine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
N,N'-Dimethyl-N-cyanoacetylurea: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
N,N'-Dimethyl-N-cyanoacetylurea, with the CAS number 39615-79-7, is a specialized chemical primarily utilized as a key intermediate in the synthesis of other complex molecules, notably in the industrial production of caffeine.[1][2] Its molecular structure incorporates a reactive cyano group (-C≡N) and a dimethylurea core, making it a versatile building block in synthetic chemistry.[1]
| Property | Value | Source |
| IUPAC Name | 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | [1] |
| Synonyms | 1,3-Dimethyl(cyanoacetyl)urea | [2] |
| CAS Number | 39615-79-7 | [1][2] |
| Molecular Formula | C6H9N3O2 | [2] |
| Molecular Weight | 155.15 g/mol | [1] |
| Appearance | Likely a solid (based on related ureas) | Inferred |
| LogP | -0.607 | [2] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is not available, an assessment of its functional groups suggests potential hazards that must be managed.
-
Cyano Group (-C≡N): Organic compounds containing a cyano group are a primary concern. These compounds can be toxic and may release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of acids.[3] Acute exposure to cyanide can occur through inhalation, ingestion, or skin contact and can rapidly lead to severe health effects, including impacts on the central nervous system, cardiovascular system, and respiratory system.[4][5] The principal toxicity of cyanide results from its ability to inhibit cytochrome c oxidase, which disrupts cellular respiration.[3][5]
-
Urea Moiety: Substituted ureas generally exhibit low acute toxicity.[6] However, they can cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust.[7][8]
Potential Health Effects:
-
Acute Effects: Based on the cyano group, acute exposure could lead to symptoms such as headache, dizziness, nausea, weakness, and respiratory distress.[4] High-level exposure could be fatal. Eye and skin contact may cause irritation.
-
Chronic Effects: Long-term exposure to low levels of cyanide compounds has been associated with neurological effects.[4]
Due to the lack of specific data, it is prudent to handle this compound as a substance with a high degree of potential toxicity.
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9][10]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against potential splashes or dust.[10] |
| Hand Protection | Chemical-resistant gloves (double gloving is recommended) | To prevent skin contact.[9] |
| Body Protection | A lab coat | To protect clothing and skin. |
| Respiratory Protection | Not generally required if handled in a fume hood. | Use a NIOSH-approved respirator if there is a risk of inhalation outside of a fume hood. |
Experimental Protocols and Handling Procedures
Adherence to strict protocols is essential for the safe handling of this compound.
General Handling
-
Designated Area: Establish a designated area within the laboratory for working with this compound.[9][10]
-
Avoid Incompatibilities: Keep away from strong acids, which could react with the cyano group to produce hydrogen cyanide gas.[3] Also, avoid strong oxidizing agents.[11]
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, gently cover with an inert absorbent material to avoid raising dust.
-
Cleanup: Carefully sweep or scoop the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Storage and Disposal
Proper storage and disposal are crucial to maintaining a safe laboratory environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and oxidizing agents.[10]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9]
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]
- 2. N,N’-Dimethyl-N-cyanoacetylurea | SIELC Technologies [sielc.com]
- 3. Cyanide - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. documentation.oci-global.com [documentation.oci-global.com]
- 7. swancorp.com.au [swancorp.com.au]
- 8. ICSC 0595 - UREA [chemicalsafety.ilo.org]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. carlroth.com:443 [carlroth.com:443]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from N,N'-Dimethyl-N-cyanoacetylurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N,N'-Dimethyl-N-cyanoacetylurea as a versatile precursor for the synthesis of various heterocyclic compounds. Detailed experimental protocols for key transformations are provided, along with data presented in a clear and comparative format. The described heterocyclic systems are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a highly functionalized and reactive building block in organic synthesis. Its structure, featuring an active methylene group flanked by a nitrile and a dimethylurea moiety, allows for a diverse range of chemical transformations. This reactivity makes it a valuable starting material for the construction of a variety of heterocyclic scaffolds, which are core components of many biologically active molecules and pharmaceutical agents. This document outlines the synthesis of this compound and its subsequent application in the preparation of key heterocyclic systems, including pyrimidines and their fused analogs.
Synthesis of this compound
The primary and most direct route to this compound involves the condensation of cyanoacetic acid with N,N'-dimethylurea. A dehydrating agent, typically acetic anhydride, is employed to drive the reaction to completion.
Experimental Protocol:
A preparation method for 1,3-dimethyl cyanoacetylurea involves the following steps:
-
Vacuum rectify cyanoacetic acid.
-
After rectification, add acetic acid containing anhydride to the rectified cyanoacetic acid, then continue heating and negative pressure distillation to carry out acid-carrying water to obtain anhydrous cyanoacetic acid and acetic acid.
-
After the water removal is complete, cool the mixture to 38-42 °C.
-
Add dimethyl urea and then heat the mixture to 58-62 °C.
-
Add acetic anhydride to initiate the condensation reaction.
-
When the condensation reaction temperature reaches 95-98 °C, start vacuum distillation of the acetic acid containing anhydride.
-
Completion of the distillation yields 1,3-dimethyl cyanoacetylurea.
This method is reported to improve the product yield by about 0.5% on average and results in a lighter-colored product liquid.
Synthesis of Pyrimidine Derivatives
This compound is an excellent precursor for the synthesis of substituted pyrimidine derivatives, particularly 6-amino-1,3-dimethyluracil, a key intermediate in the synthesis of xanthine alkaloids like theophylline and caffeine.
Synthesis of 6-Amino-1,3-dimethyluracil
The cyclization of this compound under alkaline conditions affords 6-amino-1,3-dimethyluracil.
Experimental Protocol:
-
Control the temperature of a reaction container filled with 1,3-dimethyl cyanoacetylurea to 40-45 °C and begin stirring.
-
Dropwise add liquid alkali with a mass concentration of 32% into the reaction container at a rate of 18-20 mL/min until the pH value reaches 9-9.5.
-
Continue stirring and reacting for 10-12 minutes at 40-45 °C.
-
Heat the reaction container to 90-95 °C and continue stirring and reacting for 18-20 minutes to obtain the reaction liquid.
-
Centrifuge and dry the reaction liquid to obtain 6-amino-1,3-dimethyluracil.
This process is claimed to improve the reaction yield and purity of the final product.
Multi-step Synthesis of Theophylline from 6-Amino-1,3-dimethyluracil
6-Amino-1,3-dimethyluracil can be converted to theophylline through a series of well-established reactions involving nitrosation, reduction, and cyclization.
Experimental Protocol:
-
Add 6-amino-1,3-dimethyluracil, acetic acid, and water to a reaction container and mix uniformly.
-
Heat the mixture and then dropwise add a sodium nitrite aqueous solution.
-
After the addition, maintain the temperature and stir overnight.
-
Cool the mixture, filter, wash, and dry the precipitate to obtain 6-amino-5-nitroso-1,3-dimethyluracil.
Experimental Protocol:
-
Add 6-amino-5-nitroso-1,3-dimethyluracil, a palladium-carbon catalyst, and methanol to a high-pressure hydrogen reaction kettle.
-
Introduce hydrogen to maintain a set pressure.
-
After the reaction, filter the mixture through kieselguhr to obtain the filtrate.
-
Rotary evaporate the filtrate to obtain the crude 5,6-diamino-1,3-dimethyluracil.
Experimental Protocol:
-
Dissolve the crude 5,6-diamino-1,3-dimethyluracil in triethoxymethane.
-
Heat the solution and maintain the temperature for a period of time.
-
Carry out reduced-pressure distillation to obtain theophylline.
A summary of the reaction yields for the synthesis of theophylline from 6-aminouracil is presented in Table 1.
| Step | Product | Yield (%) |
| 1 | 6-Amino-1,3-dimethyluracil | High |
| 2 | 6-Amino-5-nitroso-1,3-dimethyluracil | High |
| 3 | 5,6-Diamino-1,3-dimethyluracil | Not specified |
| 4 | Theophylline | High |
Table 1: Reported yields for the multi-step synthesis of theophylline.
Synthesis of Fused Pyrimidine Derivatives
The reactivity of the enamine and nitrile functionalities in intermediates derived from this compound allows for the construction of various fused pyrimidine systems, which are prevalent in many biologically active compounds.
Synthesis of Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds with demonstrated biological activities, including antimalarial, antibacterial, analgesic, and antitumor effects. A one-pot, three-component synthesis of pyrimido[4,5-b]quinoline-4-amines can be achieved under microwave irradiation. While the specific example uses 2-aminoquinoline-3-carbonitrile, the methodology can be adapted for intermediates derived from this compound.
General Reaction Scheme:
Caption: General scheme for the synthesis of pyrimido[4,5-b]quinoline-4-amines.
Knoevenagel Condensation for the Synthesis of Olefinic Intermediates
The active methylene group in this compound can participate in Knoevenagel condensation reactions with aromatic aldehydes. This reaction yields highly functionalized olefins that are valuable precursors for the synthesis of more complex molecules.
Experimental Protocol (General):
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine, triethylamine).
-
Reflux the reaction mixture for a specified time, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution or can be isolated by extraction and subsequent purification by column chromatography.
The general workflow for a Knoevenagel condensation is depicted below.
Caption: Workflow for the Knoevenagel condensation reaction.
Potential Synthesis of Other Heterocyclic Systems
The versatile reactivity of this compound suggests its potential for the synthesis of other important heterocyclic systems, although specific protocols directly utilizing this starting material are less commonly reported. The following sections outline plausible synthetic strategies based on the known reactivity of related cyanoacetyl compounds.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized as potent protein kinase inhibitors with potential anticancer activity. A general approach to these structures involves the condensation of a substituted pyrimidine with hydrazine. Intermediates derived from this compound could potentially undergo such transformations.
Proposed Synthetic Pathway:
Application Notes and Protocols for the Synthesis of Caffeine via N,N'-Dimethyl-N-cyanoacetylurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of caffeine, a widely consumed psychoactive substance, utilizing N,N'-Dimethyl-N-cyanoacetylurea as a key intermediate. This synthetic route, a variation of the Traube purine synthesis, offers a robust method for the laboratory-scale and industrial production of caffeine.
Introduction
The synthesis of caffeine from N,N'-dimethylurea and cyanoacetic acid is a well-established method that proceeds through several key intermediates.[1][2] The initial step involves the condensation of N,N'-dimethylurea with cyanoacetic acid, typically in the presence of a dehydrating agent like acetic anhydride, to form this compound.[3][4] This intermediate is then cyclized, nitrosated, reduced, and subsequently undergoes a final ring closure and methylation to yield caffeine.[1][5] This method is advantageous due to the accessibility of starting materials and its adaptability for larger-scale production.[6]
Reaction Pathway Overview
The overall synthetic pathway can be summarized in the following stages:
-
Formation of this compound: Condensation of N,N'-dimethylurea and cyanoacetic acid.
-
Cyclization to 6-Amino-1,3-dimethyluracil: Intramolecular cyclization of this compound.
-
Formation of 1,3-Dimethyl-4-amino-5-nitrosouracil: Nitrosation of the amino-uracil derivative.
-
Reduction to 1,3-Dimethyl-4,5-diaminouracil: Reduction of the nitroso group to an amine.
-
Ring Closure to Theophylline: Formation of the second ring of the purine structure.
-
Methylation to Caffeine: Final methylation of theophylline.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields reported in the literature for the key steps of caffeine synthesis.
Table 1: Synthesis of 6-Amino-1,3-dimethyluracil (Dimethyl 4AU)
| Parameter | Value | Reference |
| Starting Materials | Cyanoacetic acid, N,N'-Dimethylurea, Acetic Anhydride | [5] |
| Solvent | Toluene or Trichloromethane | [5] |
| Reaction Temperature (Condensation) | 30-80 °C | [5] |
| Reaction Time (Condensation) | 1-5 hours | [5] |
| Reaction Temperature (Cyclization) | 80-100 °C | [5] |
| Reaction Time (Cyclization) | 0.5 hours | [5] |
| pH (Cyclization) | 8-11 | [5] |
Table 2: Overall Yield and Purity of Caffeine
| Parameter | Value | Reference |
| Overall Yield | 70.8% | [5] |
| Purity | 99.96% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil (Dimethyl 4AU) from Cyanoacetic Acid and N,N'-Dimethylurea
This protocol details the initial condensation and cyclization steps to form the key pyrimidine intermediate.
Materials:
-
Cyanoacetic acid
-
Acetic anhydride
-
N,N'-Dimethylurea
-
Toluene
-
Liquid sodium hydroxide solution
Procedure:
-
In a reaction vessel, mix 1 mole of cyanoacetic acid with 1.2 moles of acetic anhydride.
-
Heat the mixture to 40°C and maintain for 1 hour.[5]
-
Add 2 moles of toluene and 1.2 moles of N,N'-dimethylurea to the reaction mixture.[5]
-
Heat the mixture to reflux and maintain for 3 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to collect the solid precipitate.
-
Concentrate the filtrate to obtain more solid product.
-
Combine all the collected solids (this compound).
-
Add liquid sodium hydroxide solution to the combined solids to adjust the pH to 9.[5]
-
Heat the mixture to 90°C and maintain for 30 minutes to induce cyclization.[5]
-
Cool the mixture to room temperature and filter to obtain 6-Amino-1,3-dimethyluracil (dimethyl 4AU).
Protocol 2: Synthesis of Caffeine from 6-Amino-1,3-dimethyluracil (Dimethyl 4AU)
This protocol outlines the subsequent steps to convert the pyrimidine intermediate into caffeine.
Materials:
-
6-Amino-1,3-dimethyluracil (Dimethyl 4AU)
-
Formic acid
-
Sodium nitrite
-
Catalyst (e.g., 5% Platinum on carbon)
-
Water
-
Liquid sodium hydroxide solution
-
Methylating agent (e.g., Dimethyl sulfate)
Procedure:
-
Nitrosation and Reduction:
-
Dissolve 20g of dimethyl 4AU completely in 150g of formic acid.[5]
-
Cool the solution to 0°C and add 1 molar equivalent of sodium nitrite.[5]
-
Allow the reaction to proceed at room temperature for 4 hours.[5]
-
Add 0.6g of a suitable catalyst (e.g., 5% Platinum on carbon).[5]
-
Maintain the reaction at 30°C for 5 hours to reduce the nitroso group.[5]
-
After the reaction is complete, recover the catalyst by filtration.
-
Concentrate the mother liquor to recover formic acid and obtain 1,3-Dimethyl-4,5-diaminouracil (dimethyl FAU).[5]
-
-
Ring Closure to form Theophylline Sodium Salt:
-
Methylation to Caffeine:
-
Subject the theophylline sodium salt to a methylation reaction using a suitable methylating agent (e.g., dimethyl sulfate).[5]
-
This step will yield crude caffeine.
-
-
Purification:
-
The crude caffeine can be purified by refining, crystallization, filtration, and drying to obtain the final product with high purity.[5]
-
Visualizations
Diagram 1: Caffeine Synthesis Pathway
Caption: Reaction pathway for the synthesis of caffeine.
Diagram 2: Experimental Workflow
Caption: Workflow for caffeine synthesis.
References
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. Greening up organic reactions with caffeine: applications, recent developments, and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00432A [pubs.rsc.org]
- 3. This compound | 39615-79-7 | Benchchem [benchchem.com]
- 4. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]
- 5. CN112125903A - A kind of synthetic method of caffeine - Google Patents [patents.google.com]
- 6. Method for synthesizing caffeine (2020) | Han Feng [scispace.com]
Application Note: Protocol for the Condensation Reaction of N,N'-Dimethylurea and Cyanoacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the condensation reaction between N,N'-dimethylurea and cyanoacetic acid to synthesize 1,3-dimethyl cyanoacetylurea. This reaction is a critical first step in the synthesis of various heterocyclic compounds, including caffeine.[1][2] The protocol outlines the necessary reagents, equipment, and a step-by-step methodology. It emphasizes the importance of anhydrous conditions for achieving high yields. Quantitative data from established procedures are summarized, and a visual workflow is provided to guide the experimental process.
Introduction
The condensation of N,N'-dimethylurea with cyanoacetic acid is a fundamental reaction for producing 1,3-dimethyl cyanoacetylurea. This intermediate is a versatile building block in organic synthesis, notably in the production of purine ring systems like theophylline and caffeine.[3][4] The reaction typically employs a dehydrating agent, such as acetic anhydride, to drive the formation of the amide bond and achieve high conversion.[1][3][5][6] The yield and purity of the resulting 1,3-dimethyl cyanoacetylurea are crucial for the success of subsequent synthetic steps.[2] Controlling reaction parameters like temperature, molar ratios of reactants, and water content is essential for optimizing the reaction outcome.[1]
Reaction Scheme
The overall reaction is as follows:
Reaction catalyzed by a dehydrating agent like Acetic Anhydride.
Experimental Protocol
This protocol is synthesized from established methods described in chemical literature.[1][2][4] It prioritizes yield and operational simplicity.
3.1. Materials and Equipment
-
Reagents:
-
Cyanoacetic Acid (≥99%)
-
N,N'-Dimethylurea (≥98%)
-
Acetic Anhydride (≥99%)
-
Toluene (Anhydrous)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Dropping funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Rotary evaporator
-
3.2. Procedure
-
Setup: Assemble a clean, dry three-neck flask with a heating mantle, magnetic stirrer, reflux condenser, and thermometer. Ensure the system is protected from atmospheric moisture using drying tubes.
-
Initial Reaction: Charge the flask with cyanoacetic acid (1.0 mol) and acetic anhydride (1.2 mol).
-
Heating: Begin stirring and gently heat the mixture to 40°C. Maintain this temperature for 1 hour.[4]
-
Addition of Reactants: To the activated mixture, add toluene (2.0 mol) followed by N,N'-dimethylurea (1.2 mol).[4]
-
Condensation Reaction: Heat the reaction mixture to reflux and maintain the reflux for 3 hours.[4] The maximum temperature should not exceed 120°C to prevent degradation.[4]
-
Cooling and Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Filtration: Filter the cooled mixture to separate the precipitated solid.
-
Purification: Concentrate the filtrate using a rotary evaporator.
-
Final Product: Combine the solid obtained from filtration with the residue from the filtrate to yield the final product, 1,3-dimethyl cyanoacetylurea.[4]
Data Presentation
The following table summarizes key quantitative parameters from two distinct, high-yield protocols for the synthesis of 1,3-dimethyl cyanoacetylurea.
| Parameter | Protocol 1[4] | Protocol 2[1][2] |
| Molar Ratio (Cyanoacetic Acid:Dimethylurea:Acetic Anhydride) | 1 : 1.2 : 1.2 | 1 : ~1.06 : ~1.17 |
| Solvent | Toluene | None specified |
| Initial Temperature | 40°C (Cyanoacetic Acid + Acetic Anhydride) | 38-42°C (Anhydrous Cyanoacetic Acid + Dimethylurea) |
| Reaction Temperature | Reflux (up to 120°C) | 95-98°C |
| Reaction Time | 1 hr (initial), 3 hr (reflux) | Not specified |
| Reported Yield | Not specified for intermediate; 70.8% for final caffeine product. | 95.3% - 95.5% |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
References
- 1. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]
- 2. A kind of preparation method of 1,3-dimethylcyanoacetylurea - Eureka | Patsnap [eureka.patsnap.com]
- 3. N,N'-Dimethyl-N-cyanoacetylurea | 39615-79-7 | Benchchem [benchchem.com]
- 4. CN112125903A - A kind of synthetic method of caffeine - Google Patents [patents.google.com]
- 5. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Knoevenagel Condensation with N,N'-Dimethyl-N-cyanoacetylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. These products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers. N,N'-Dimethyl-N-cyanoacetylurea is a reactive methylene compound whose products of condensation are key precursors for various heterocyclic compounds, including pyrimidine and uracil derivatives, which are of significant interest in medicinal chemistry and drug development.
The active methylene group in this compound, flanked by a cyano and a urea carbonyl group, facilitates deprotonation even with a mild base, initiating the nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate readily undergoes dehydration to furnish the thermodynamically stable α,β-unsaturated product. The reaction is amenable to a variety of catalysts, including weak bases like piperidine and triethylamine, as well as greener alternatives such as urea and various solid-supported catalysts.
Key Applications
-
Synthesis of Heterocyclic Compounds: The condensation products are versatile intermediates for synthesizing substituted pyrimidines, pyridines, and other nitrogen-containing heterocycles.
-
Medicinal Chemistry: The resulting α,β-unsaturated systems are found in molecules with a wide range of biological activities, making this reaction a valuable tool in drug discovery.
-
Fine Chemicals and Materials Science: The electron-deficient nature of the product's double bond makes it a useful building block for more complex molecules and polymers.
Experimental Protocols
The following protocols are generalized from established procedures for Knoevenagel condensations with related active methylene compounds. Optimization of the reaction conditions (catalyst, solvent, temperature, and time) may be necessary for specific substrates.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Benzaldehyde
This protocol describes a standard method for the Knoevenagel condensation using a basic amine catalyst.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (Reagent Grade)
-
Piperidine
-
Hydrochloric Acid (1 M)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in 20 mL of ethanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2 to neutralize the catalyst.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Knoevenagel condensation product.
Protocol 2: Microwave-Assisted, Solvent-Free Knoevenagel Condensation
This protocol offers a more environmentally friendly and rapid approach to the Knoevenagel condensation.
Materials:
-
This compound
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Urea (as a catalyst)
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a porcelain dish or a microwave-safe vessel, combine this compound (1.0 eq) and the aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of urea (0.1 eq) and mix the solids thoroughly with a spatula.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 160-300 W) for 1-5 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the resulting solid in ethyl acetate and wash with water to remove the urea catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent to obtain the purified product.
Data Presentation
The following table summarizes representative data for the Knoevenagel condensation of cyanoacetylurea (a close structural analog of this compound) with various aromatic aldehydes.[1] The yields and spectral data for the N,N'-dimethylated analog are expected to be comparable.
| Aldehyde | Product Name | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) |
| Benzaldehyde | (E)-N-Carbamoyl-2-cyano-3-phenylacrylamide | 90 | 208-210 | 3450, 3300 (NH₂), 2220 (CN), 1780, 1700 (C=O) | 8.33 (s, 1H, =CH), 7.4-7.9 (m, Ar-H), 8.1 (br s, 2H, NH₂) |
| p-Anisaldehyde | (E)-N-Carbamoyl-2-cyano-3-(4-methoxyphenyl)acrylamide | 92 | 215-217 | 3432, 3328 (NH₂), 2217 (CN), 1775, 1695 (C=O) | 8.25 (s, 1H, =CH), 7.1-7.9 (m, Ar-H), 3.8 (s, 3H, OCH₃), 8.0 (br s, 2H, NH₂) |
| p-Chlorobenzaldehyde | (E)-N-Carbamoyl-3-(4-chlorophenyl)-2-cyanoacrylamide | 95 | 220-222 | 3440, 3310 (NH₂), 2210 (CN), 1782, 1705 (C=O) | 8.30 (s, 1H, =CH), 7.5-8.0 (m, Ar-H), 8.2 (br s, 2H, NH₂) |
Visualizations
Knoevenagel Condensation Reaction Pathway
Caption: Reaction mechanism of the Knoevenagel condensation.
Experimental Workflow Diagram
Caption: Workflow for Knoevenagel condensation synthesis.
References
Application Notes and Protocols: Acetic Anhydride as a Dehydrating Agent in the Synthesis of N,N'-Dimethyl-N-cyanoacetylurea
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N,N'-Dimethyl-N-cyanoacetylurea, a key intermediate in the production of various pharmaceuticals, notably caffeine and theophylline.[1] The synthesis involves the condensation reaction of cyanoacetic acid and N,N'-dimethylurea. A critical aspect of this synthesis is the use of a dehydrating agent to drive the reaction towards completion, with acetic anhydride being a commonly employed and effective option.[1] This guide outlines the reaction mechanism, provides detailed experimental procedures, presents quantitative data in a structured format, and includes workflow and reaction diagrams for clarity.
Introduction
This compound, also known as 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a vital building block in synthetic organic chemistry.[1] Its molecular structure, featuring a reactive cyano group and a dimethylurea core, makes it a versatile precursor for the synthesis of complex heterocyclic compounds.[1] The primary and most direct route for its synthesis is the condensation of cyanoacetic acid with N,N'-dimethylurea.[1] This reaction necessitates the removal of water to achieve high yields. Acetic anhydride serves as an efficient dehydrating agent in this process.[1][2][3][4] The purity and yield of this compound are crucial as they directly impact the efficiency of subsequent reactions in multi-step syntheses.[1]
Reaction and Mechanism
The synthesis of this compound proceeds via a condensation reaction between cyanoacetic acid and N,N'-dimethylurea. Acetic anhydride facilitates this reaction by reacting with the water molecule formed during the condensation, thus shifting the equilibrium towards the product. The overall reaction is as follows:
Cyanoacetic Acid + N,N'-Dimethylurea --(Acetic Anhydride)--> this compound + Acetic Acid
The reaction mechanism involves the activation of the carboxylic acid group of cyanoacetic acid by acetic anhydride, followed by nucleophilic attack by one of the nitrogen atoms of N,N'-dimethylurea. Subsequent dehydration, driven by acetic anhydride, leads to the formation of the final product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound using acetic anhydride as the dehydrating agent, based on literature and patent information.[5][6]
| Parameter | Value | Reference |
| Molar Ratio (Cyanoacetic Acid:N,N'-Dimethylurea:Acetic Anhydride) | 1 : 1.06-1.16 : 1.1-1.5 | [5][6] |
| Reaction Temperature | 58-120 °C | [5][6] |
| Reaction Time | 1-5 hours | [5] |
| Yield | ~95.6% | [6] |
| Purity | High (suitable for subsequent steps) | [1] |
| Appearance of Product | Light brownish-red liquid | [6] |
Experimental Protocols
Materials:
-
Cyanoacetic acid
-
N,N'-Dimethylurea
-
Acetic anhydride
-
Solvent (e.g., Toluene, Chloroform - optional)[5]
Equipment:
-
Reaction flask with a stirrer and reflux condenser
-
Heating mantle
-
Thermometer
-
Vacuum distillation setup (optional)
-
Standard laboratory glassware
Protocol 1: Direct Synthesis
This protocol is adapted from established industrial synthesis methods.[6]
-
Anhydrous Preparation (Optional but Recommended): To maximize yield, ensure the reactants are as anhydrous as possible.[6][7] If necessary, cyanoacetic acid can be purified by vacuum rectification.[6]
-
Reactant Charging: In a clean, dry reaction flask, charge cyanoacetic acid and N,N'-dimethylurea.
-
Initial Heating: Begin stirring and heat the mixture to 58-62 °C.[6]
-
Addition of Acetic Anhydride: Slowly add acetic anhydride to the reaction mixture. An exothermic reaction may be observed.
-
Condensation Reaction: Continue heating the reaction mixture. The temperature should be maintained, with a maximum not exceeding 120°C.[5] The reaction is typically complete within a few hours.
-
Work-up (if necessary): Depending on the desired purity, the resulting this compound can be used directly in the next step or purified. If a solvent was used, it can be removed under reduced pressure.[5]
Protocol 2: Synthesis with Solvent
This protocol provides an alternative method using a solvent.[5]
-
Reactant Preparation: In a reaction flask, mix cyanoacetic acid and acetic anhydride and heat at 75°C for approximately 3 hours.[5]
-
Addition of Urea and Solvent: Add a solvent such as chloroform and N,N'-dimethylurea to the mixture.[5]
-
Reflux: Heat the mixture to reflux and maintain for 5 hours.[5]
-
Cooling and Filtration: Cool the reaction to room temperature. If a precipitate forms, filter the mixture.
-
Concentration: Concentrate the filtrate to obtain the crude product. The solid residues can be combined.
Visualizations
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Diagram
Caption: Overall chemical reaction for this compound synthesis.
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyanoacetic acid is toxic. Avoid inhalation and skin contact.
-
The reaction can be exothermic. Ensure proper temperature control.
Conclusion
The use of acetic anhydride as a dehydrating agent provides an efficient and high-yielding route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature, a high-purity product can be obtained that is suitable for use in further synthetic applications, such as the industrial production of caffeine. The protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the field.
References
- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]
- 2. Acetic anhydride: Significance and symbolism [wisdomlib.org]
- 3. ACETIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]
- 4. Acetic Anhydride | Celanese [celanese.com]
- 5. CN112125903A - A kind of synthetic method of caffeine - Google Patents [patents.google.com]
- 6. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]
- 7. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]
Application Notes & Protocols for the Analytical Characterization of N,N'-Dimethyl-N-cyanoacetylurea
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N'-Dimethyl-N-cyanoacetylurea is a key intermediate in the synthesis of various pharmaceuticals, most notably caffeine. Its purity and characterization are critical for ensuring the quality and yield of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a robust and widely used technique for the analysis of this compound. This method provides the necessary selectivity and sensitivity to separate the compound from starting materials, by-products, and other impurities.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected results for the HPLC analysis of this compound. Note that the retention time is an estimated value based on the polarity of the molecule relative to caffeine and may vary depending on the specific system and conditions.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% A / 20% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 3-5 minutes |
Experimental Protocol: HPLC Characterization
1. Objective: To quantify the purity of this compound and separate it from potential impurities using reverse-phase HPLC.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade) for sample preparation
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (5 µm, 4.6 x 250 mm).
4. Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 100 mL of methanol, and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
After all runs are complete, wash the column with a higher percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
7. Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity of the sample by determining the percentage of the peak area of the analyte relative to the total peak area of all components in the chromatogram.
Caption: Workflow for HPLC analysis of this compound.
Thin-Layer Chromatography (TLC) Analysis
TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress and for rapid screening of sample purity.
Quantitative Data Summary
The following table provides a summary of a typical TLC system for the analysis of this compound. The Rf value is an estimate and may vary based on the specific conditions.
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Ethyl Acetate : Methanol (9:1, v/v) |
| Chamber Saturation | Saturated chamber |
| Detection | UV light (254 nm) and/or Iodine vapor |
| Expected Rf Value | ~ |
Application Notes and Protocols: Knoevenagel Condensation of N,N'-Dimethyl-N-cyanoacetylurea with Aromatic Aldehydes
The search results from the last step provided some valuable, albeit indirect, information. I found several papers on the Knoevenagel condensation of various active methylene compounds (like malononitrile and cyanoacetamide) with aromatic aldehydes. These articles detail different catalytic systems and reaction conditions, and some provide spectroscopic data for the resulting 2-cyanoacrylamide derivatives.
Specifically, I found a paper on the synthesis of 2-cyano-3-(het)arylacrylamides from cyanoacetamide, which is structurally very similar to my target product, differing only by the substitution on the amide nitrogen. This paper provides a general experimental protocol using triethylamine as a catalyst in ethanol, which is a good starting point. I also found spectroscopic data (1H NMR, 13C NMR, IR) for various 2-cyanoacrylamide derivatives, which will be useful for characterizing the target compounds.
However, I still haven't found a paper that specifically describes the reaction of N,N'-Dimethyl-N-cyanoacetylurea with aromatic aldehydes. Therefore, I will have to adapt a protocol from a closely related reaction. The lack of direct experimental data for my specific reaction means I will need to propose a general protocol and acknowledge that the optimal conditions might need to be determined empirically.
For the biological activity section, the search results indicate that 2-cyanoacrylamide derivatives can have various biological activities, including as TAK1 inhibitors with anticancer potential. This information is relevant to the target audience.
Given this, I can now proceed with structuring the application notes and protocols. I will create a general protocol based on the literature for similar reactions, compile the available quantitative data into tables, and generate the required diagrams. I will make sure to cite the sources appropriately. As I have enough information to construct a detailed response based on analogous reactions, I will now proceed to generate the full response without further searching.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad substrate scope. This reaction typically involves the condensation of an active methylene compound with a carbonyl group, often from an aldehyde or ketone, catalyzed by a weak base. One such active methylene compound, this compound, serves as a versatile building block for the synthesis of a diverse array of substituted alkenes. The resulting products, N,N'-dimethyl-N-(2-cyano-3-arylacryloyl)urea derivatives, are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their structural resemblance to known bioactive molecules, including potential kinase inhibitors.
These α,β-unsaturated carbonyl compounds are valuable intermediates for the synthesis of more complex heterocyclic scaffolds and have shown promise in various therapeutic areas. The cyanoacrylamide moiety is a known pharmacophore that can participate in covalent interactions with biological targets, making these compounds attractive for the development of novel therapeutics. This document provides detailed protocols and application notes for the reaction of this compound with various aromatic aldehydes.
Reaction Mechanism and Workflow
The reaction proceeds via a classic Knoevenagel condensation mechanism. A basic catalyst, such as piperidine or triethylamine, deprotonates the active methylene group of this compound to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated product.
Experimental Protocols
The following protocols are generalized procedures for the Knoevenagel condensation of this compound with aromatic aldehydes. Optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is adapted from the well-established Knoevenagel condensation of active methylene compounds.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 3-5 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete (typically within 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven or desiccator.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ammonium acetate (as catalyst)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of ammonium acetate.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by adding a small amount of ethanol, followed by filtration and washing as described in Protocol 1.
-
Purify and characterize the product as described previously.
Data Presentation
The following tables summarize typical yields and characterization data for the products of the Knoevenagel condensation of cyanoacetamide, a close structural analog of this compound, with various aromatic aldehydes. The data presented here can serve as a reference for the expected outcomes with this compound, though actual results may vary.
Table 1: Reaction Yields with Various Aromatic Aldehydes (Analogous Reaction)
| Entry | Aromatic Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Piperidine/Ethanol | 85 | |
| 2 | 4-Anisaldehyde | Piperidine/Ethanol | - | |
| 3 | Benzaldehyde | Triethylamine/Ethanol | High | |
| 4 | Thiophene-2-carbaldehyde | Piperidine/Ethanol | 90 |
Note: Yields are for the analogous reaction with cyanoacetamide and may differ for this compound.
Table 2: Spectroscopic Data for an Analogous Product: (E)-2-Cyano-3-phenylacrylamide
| Spectroscopic Technique | Characteristic Peaks |
| IR (KBr, cm⁻¹) | 3360 (NH₂), 2220 (C≡N), 1680 (C=O), 1600 (C=C) |
| ¹H NMR (CDCl₃, δ ppm) | 8.40 (s, 1H, olefinic H), 8.02 (d, 2H), 7.50-7.60 (m, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 162.5, 155.1, 133.4, 131.5, 131.1, 130.1, 115.5, 103.0 |
Data is for the product of the reaction with cyanoacetamide and benzaldehyde.
Applications in Drug Development
The N,N'-dimethyl-N-(2-cyano-3-arylacryloyl)urea scaffold is of considerable interest in drug discovery. The α,β-unsaturated system, particularly the cyanoacrylamide moiety, can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in target proteins. This can lead to potent and selective inhibition.
For instance, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of Transforming growth factor-beta Activated Kinase 1 (TAK1), a key signaling protein involved in inflammation and cancer. Inhibition of TAK1 can induce apoptosis in cancer cells, highlighting the therapeutic potential of this class of compounds.
Troubleshooting & Optimization
Side reactions and byproducts in N,N'-Dimethyl-N-cyanoacetylurea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Dimethyl-N-cyanoacetylurea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Presence of water in the reaction mixture: Water leads to an incomplete condensation reaction. | - Ensure starting materials, particularly cyanoacetic acid, are anhydrous. Consider vacuum rectification of cyanoacetic acid before use.- Use a sufficient amount of a fresh, high-quality dehydrating agent like acetic anhydride. |
| Suboptimal reaction temperature: The condensation reaction requires a specific temperature range to proceed efficiently. | - Carefully control the reaction temperature as specified in the protocol. A typical range for the condensation is 95-98°C. | |
| Incorrect stoichiometry of reactants: An improper molar ratio of N,N'-dimethylurea, cyanoacetic acid, and acetic anhydride can limit the reaction. | - Accurately measure and use the correct molar ratios of all reactants as per the established protocol. | |
| Product is a Dark Brown or Red Liquid Instead of Light Brownish-Red | Decomposition of cyanoacetic acid: Localized overheating, especially during the addition of acetic anhydride, can cause cyanoacetic acid to decompose. | - Add acetic anhydride gradually to control the exothermic reaction and prevent temperature spikes.- Consider a two-step process where cyanoacetic acid is first treated with a small amount of acetic anhydride in acetic acid to manage the exotherm before the main addition. |
| Side reactions involving impurities: The presence of impurities in the starting materials can lead to colored byproducts. | - Use high-purity starting materials. | |
| Presence of Multiple Spots on TLC or Peaks in HPLC Analysis | Incomplete reaction: Unreacted N,N'-dimethylurea and cyanoacetic acid will appear as impurities. | - Ensure the reaction goes to completion by maintaining the correct temperature for the specified duration and using anhydrous conditions. |
| **Formation of 6-amino-1,3- |
Technical Support Center: Purification of N,N'-Dimethyl-N-cyanoacetylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N'-Dimethyl-N-cyanoacetylurea from a typical reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct method for synthesizing this compound is the condensation of cyanoacetic acid with N,N'-dimethylurea. This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride, to drive the reaction towards the product. The reaction is sensitive to water, so carrying it out under nearly anhydrous conditions is crucial for achieving a good yield.
Q2: What are the potential impurities in the reaction mixture?
The primary impurities in the reaction mixture are typically:
-
Unreacted starting materials: Cyanoacetic acid and N,N'-dimethylurea.
-
Byproducts: Acetic acid (from the use of acetic anhydride) and potentially small amounts of self-condensation products of cyanoacetic acid. The presence of water can lead to incomplete reaction and lower yields.
Q3: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for this compound are:
-
Recrystallization: This is a widely used method, often employing a mixed solvent system like ethanol and water.
-
Column Chromatography: Flash chromatography using silica gel is another effective method for separating the product from impurities.
Q4: How can I assess the purity of the final product?
The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase (RP) HPLC method is suitable for this purpose.
Purification Protocols
Recrystallization from Ethanol/Water
This protocol is suitable for purifying this compound that is mostly solid with some impurities.
Experimental Protocol:
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling). Start with approximately 3-4 mL of ethanol per gram of crude product.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
| Parameter | Value/Recommendation |
| Solvent System | Ethanol/Water |
| Initial Solvent | Hot Ethanol |
| Anti-solvent | Hot Water |
| Cooling | Slow cooling to room temperature, then ice bath |
| Washing Solvent | Cold Ethanol/Water (1:1 v/v) |
Column Chromatography
This protocol is recommended for purifying oily or highly impure samples of this compound.
Experimental Protocol:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane.
-
Loading: Carefully load the prepared sample-silica gel mixture onto the top of
Technical Support Center: Optimizing N,N'-Dimethyl-N-cyanoacetylurea Condensation
Welcome to the technical support center for the synthesis of N,N'-Dimethyl-N-cyanoacetylurea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the condensation reaction between cyanoacetic acid and N,N'-dimethylurea.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The principal and most direct route involves the condensation of cyanoacetic acid with N,N'-Dimethylurea.[1] This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride, to drive the reaction towards the desired product.[1]
Q2: Why are anhydrous conditions so critical for this reaction?
A2: The presence of water can lead to an incomplete condensation reaction, which significantly reduces the yield of this compound.[2] Water can react with the acetic anhydride, reducing its effectiveness as a dehydrating agent, and can also promote the hydrolysis of the product. A water content of less than 1.0% in the cyanoacetic acid is recommended for optimal results.[2]
Q3: What are the typical reaction temperatures and times?
A3: Reaction temperatures and times can vary depending on the specific protocol. One patented method involves a stepwise heating process: after adding N,N'-dimethylurea at 38-42 °C, the mixture is heated to 58-62 °C before the addition of acetic anhydride. The condensation reaction then proceeds, with the temperature reaching 95-98 °C.[2] In other optimization studies for similar condensations, temperatures around 80 °C have been used with reaction times of approximately 3 hours.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of starting materials.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized. A reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid can be used to analyze this compound. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3]
Q5: What is the expected yield for this reaction?
A5: With optimized protocols, the yield of this compound can be quite high. For instance, a method involving the vacuum rectification of cyanoacetic acid prior to condensation reports yields of up to 95.6%.[2]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Water | Ensure all reactants and solvents are thoroughly dried. Cyanoacetic acid is hygroscopic and should be handled accordingly. Consider using a drying agent or vacuum distillation to remove residual water from the starting materials. A patented method suggests vacuum rectification of cyanoacetic acid.[2] |
| Incomplete Reaction | Verify the reaction temperature and time. The condensation may require several hours at an elevated temperature to proceed to completion. Monitor the reaction by TLC or HPLC to ensure the starting materials are fully consumed.[1] |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. An excess of one reactant may or may not be beneficial depending on the specific protocol. A reported molar ratio of anhydrous cyanoacetic acid, dimethyl urea, and acetic anhydride is approximately 1:1.06:1.17.[2] |
| Decomposition of Reactants | Avoid excessively high temperatures. Cyanoacetic acid can decompose at high temperatures, leading to a lower yield.[2] Specifically, at 160 °C, it undergoes decarboxylation to form acetonitrile.[4] |
Experimental Protocols
Optimized Condensation Protocol
This protocol is based on a patented method for the preparation of this compound, emphasizing anhydrous conditions to achieve a high yield.[2]
1. Preparation of Anhydrous Cyanoacetic Acid:
-
Charge the reactor with cyanoacetic acid.
-
Perform vacuum rectification at a temperature ≤ 92 °C and a vacuum ≥ 0.092 MPa to remove water.
-
After rectification, add acetic acid containing a small amount of acetic anhydride and continue heating under negative pressure to azeotropically remove any remaining water.
2. Condensation Reaction:
-
Once the water removal is complete, cool the anhydrous cyanoacetic acid/acetic acid mixture to 38-42 °C.
-
Add N,N'-dimethylurea to the mixture.
-
Heat the reaction mixture to 58-62 °C.
-
Slowly add acetic anhydride to initiate the condensation reaction.
-
Allow the reaction temperature to rise to 95-98 °C.
-
Once the reaction is complete, distill off the acetic acid under vacuum.
3. Product Isolation:
-
The remaining product is light brownish-red liquid this compound.
Data Presentation
Table 1: Reaction Parameters from an Optimized Protocol[2]
| Parameter | Value |
| Cyanoacetic Acid Purity | Anhydrous (<1.0% water) |
| Molar Ratio (Cyanoacetic Acid:Dimethylurea:Acetic Anhydride) | 1 : 1.0595-1.0700 : 1.166-1.176 |
| Initial Temperature (Dimethylurea Addition) | 38-42 °C |
| Pre-condensation Temperature | 58-62 °C |
| Condensation Reaction Temperature | 95-98 °C |
| Acid Distillation Temperature | ≤ 92 °C |
| Vacuum for Distillation | ≥ 0.092 MPa |
| Reported Yield | ~95.6% |
Visualizations
Caption: Experimental workflow for the optimized synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Main reaction and potential side reactions.
References
Troubleshooting low conversion rates in N,N'-Dimethyl-N-cyanoacetylurea reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the synthesis of N,N'-Dimethyl-N-cyanoacetylurea. The following information is designed to help you identify and resolve common issues that can lead to low conversion rates and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a very low yield. What are the most likely causes?
A1: Low conversion rates in this reaction are most commonly attributed to the presence of water in the reaction mixture. The condensation reaction between cyanoacetic acid and N,N'-Dimethylurea requires nearly anhydrous conditions to proceed efficiently. Water can interfere with the dehydrating agent (acetic anhydride) and lead to incomplete condensation.
Other potential causes for low yield include:
-
Suboptimal Reaction Temperature: The reaction requires careful temperature control. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of cyanoacetic acid.
-
Incorrect Molar Ratios of Reactants: The stoichiometry of cyanoacetic acid, N,N'-Dimethylurea, and acetic anhydride is crucial for maximizing product formation.
-
Impure Starting Materials: The purity of both cyanoacetic acid and N,N'-Dimethylurea can impact the reaction outcome. Impurities in N,N'-Dimethylurea from its synthesis can participate in side reactions.
Q2: The color of my final product is a dark brownish-red, not the expected light brownish-red. What does this indicate?
A2: A darker product color, such as brownish-red, can be an indication of impurities and potential decomposition of the starting materials or product. This can be caused by:
-
High Reaction Temperatures: Overheating the reaction mixture can lead to the decomposition of cyanoacetic acid, resulting in colored byproducts.
-
Presence of Water: As with low yield, water can contribute to side reactions that produce colored impurities.
-
Impure Cyanoacetic Acid: The use of unpurified cyanoacetic acid can introduce colored impurities into the final product.
To achieve a lighter-colored product, it is recommended to use purified reagents and maintain strict temperature control throughout the reaction. A vacuum rectification step for cyanoacetic acid before the reaction has been shown to improve the product's color.
Q3: My reaction seems to have stalled and is not proceeding to completion. How can I troubleshoot this?
A3: A stalled reaction is often a sign of insufficient dehydration or incorrect reaction conditions. Here are some troubleshooting steps:
-
Verify Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that the starting materials, particularly cyanoacetic acid, have a low water content (ideally less than 1.0%). Consider implementing a pre-reaction water removal step, such as vacuum distillation of the cyanoacetic acid.
-
Check Reagent Quality: The quality of the acetic anhydride is critical. If it has been exposed to moisture, it will be less effective as a dehydrating agent. Use a fresh, high-purity bottle of acetic anhydride.
-
Monitor Temperature: Confirm that the reaction is being maintained at the optimal temperature range. For the condensation reaction, a temperature of 95-98 °C is recommended.
-
Ensure Proper Mixing: Adequate stirring is necessary to ensure the reactants are well-mixed and the reaction proceeds uniformly.
Q4: I am observing unexpected peaks in the HPLC analysis of my product. What could these be?
A4: Unexpected peaks in your HPLC chromatogram likely represent unreacted starting materials or side products. Potential impurities could include:
-
Unreacted Cyanoacetic Acid or N,N'-Dimethylurea: If the reaction did not go to completion, you will see peaks corresponding to the starting materials.
-
Hydrolysis Products: If water was present, the cyano group of this compound could be hydrolyzed.
-
Decomposition Products of Cyanoacetic Acid: At elevated temperatures, cyanoacetic acid can decompose, leading to various byproducts.
-
Side-products from Impurities in Starting Materials: Impurities present in the initial N,N'-Dimethylurea can lead to the formation of other urea derivatives.
To identify these peaks, you can run HPLC analyses of your starting materials as standards.
Data Presentation
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Optimized Reaction Conditions for High Yield Synthesis
| Parameter | Value | Reference |
| Starting Materials | ||
| Anhydrous Cyanoacetic Acid | 1 molar equivalent | |
| N,N'-Dimethylurea | 1.0595-1.0700 molar equivalents | |
| Acetic Anhydride | 1.166-1.176 molar equivalents | |
| Reaction Conditions | ||
| Addition of N,N'-Dimethylurea Temp. | 38-42 °C | |
| Addition of Acetic Anhydride Temp. | 58-62 °C | |
| Condensation Reaction Temp. | 95-98 °C | |
| Yield | ~95.6% |
Table 2: Impact of Water Removal on Product Yield and Quality
| Method | Key Feature | Reported Yield Improvement | Product Appearance | Reference |
| Standard Synthesis | Direct use of reagents | - | Brownish-red liquid | |
| Improved Synthesis | Vacuum rectification of cyanoacetic acid prior to reaction | ~0.5% | Light brownish-red liquid |
Experimental Protocols
Protocol 1: Synthesis of this compound with Water Removal
This protocol is based on an improved method designed to maximize yield and purity.
1. Vacuum Rectification of Cyanoacetic Acid:
- Charge the reaction vessel with cyanoacetic acid.
- Heat the vessel to a temperature not exceeding 92 °C under a vacuum of at least 0.092 MPa to distill off water.
2. "Acid Carrying Water" Step:
- After the initial vacuum rectification, add acetic acid containing 3-5% acetic anhydride to the rectified cyanoacetic acid.
- Continue heating under negative pressure to distill off the remaining water.
3. Condensation Reaction:
- Once the water removal is complete, cool the mixture to 38-42 °C.
- Add N,N'-Dimethylurea to the reaction mixture.
- After the addition is complete, heat the mixture to 58-62 °C.
- Add acetic anhydride to initiate the condensation reaction.
- Once the reaction temperature reaches 95-98 °C, begin vacuum distillation to remove the acetic acid byproduct.
- Continue the reaction until completion to obtain this compound.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general method for analyzing the purity of the final product.
Alternative dehydrating agents for N,N'-Dimethyl-N-cyanoacetylurea synthesis
This technical support center provides troubleshooting guides and frequently asked questions regarding the synthesis of N,N'-Dimethyl-N-cyanoacetylurea, with a focus on exploring alternative dehydrating agents to the commonly used acetic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most established method is the condensation reaction between cyanoacetic acid and N,N'-dimethylurea. This reaction requires a dehydrating agent to remove the water formed during the reaction and drive the equilibrium towards the product. Acetic anhydride is the most frequently cited dehydrating agent for this purpose.
Q2: Why would I consider an alternative dehydrating agent to acetic anhydride?
While effective, acetic anhydride can present challenges. These may include the need for high reaction temperatures, potential side reactions such as the formation of colored impurities, and the handling of a corrosive reagent. Researchers may seek alternatives to improve yield, simplify purification, lower reaction temperatures, or explore greener synthesis routes.
Q3: What are some potential alternative dehydrating agents for this synthesis?
While specific literature for this exact synthesis is limited, several powerful dehydrating agents used in similar amide and N-acylurea formations could be investigated. These include:
-
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for amide and ester bond formation.
-
Anhydrides: Trifluoroacetic anhydride (TFAA) is a more reactive alternative to acetic anhydride.
-
Phosphorus Oxides: Phosphorus pentoxide (P2O5) is a very potent dehydrating agent.
-
Acyl Chlorides: A two-step approach where cyanoacetic acid is first converted to cyanoacetyl chloride using an agent like thionyl chloride, followed by reaction with N,N'-dimethylurea.
Q4: What are the main challenges when using alternative dehydrating agents?
Each alternative presents its own set of challenges. For instance, with DCC, the primary difficulty is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents. Highly reactive agents like TFAA or P2O5 may require careful temperature control to prevent side reactions or degradation of the starting materials. The acyl chloride route involves an additional synthetic step and the handling of corrosive reagents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Presence of water in starting materials: Cyanoacetic acid is hygroscopic. Water will consume the dehydrating agent and prevent the desired reaction. | - Dry cyanoacetic acid before use (e.g., by azeotropic distillation with toluene or vacuum drying).- Ensure N,N'-dimethylurea and the chosen solvent are anhydrous. |
| Ineffective dehydrating agent: The chosen alternative may not be sufficiently reactive under the attempted conditions. | - Increase the molar excess of the dehydrating agent.- Consider a more potent agent from the alternatives list.- Adjust the reaction temperature as recommended for the specific agent. | |
| Incorrect stoichiometry: Molar ratios of reactants and dehydrating agent are critical. | - Re-verify the molar ratios. Typically, a slight excess of the dehydrating agent is used. | |
| Product is a dark oil or discolored solid | Decomposition of starting materials or product: High reaction temperatures can cause degradation, especially with strong dehydrating agents like P2O5 or when using acetic anhydride. | - Lower the reaction temperature and extend the reaction time.- Add the dehydrating agent slowly and with efficient cooling.- Consider a milder dehydrating agent like DCC. |
| Side reactions: The cyano group is reactive and can undergo side reactions under harsh conditions. | - Optimize reaction conditions (temperature, time, solvent).- Use a less aggressive dehydrating agent. | |
| Difficulty in Purifying the Product | Byproduct contamination (e.g., DCU from DCC): The byproduct from the dehydrating agent is co-precipitating with the product. | - For DCU removal, try trituration or recrystallization from a solvent in which DCU is poorly soluble (e.g., diethyl ether, dichloromethane). Filtration will then separate the insoluble DCU.- For other byproducts, consider column chromatography for purification. |
| Unreacted starting materials: The reaction did not go to completion. | - Increase reaction time or temperature (cautiously).- Use a higher excess of the dehydrating agent.- Purify via recrystallization or chromatography. |
Comparison of Dehydrating Agents
| Dehydrating Agent | General Protocol | Advantages | Disadvantages |
| Acetic Anhydride (Standard) | Reaction of cyanoacetic acid and N,N'-dimethylurea in excess acetic anhydride, often with heating. | - Readily available and relatively inexpensive.- Well-documented for this synthesis. | - Can require high temperatures, leading to impurities.- Corrosive.- Can be difficult to remove completely. |
| N,N'-Dicyclohexyl-carbodiimide (DCC) | Equimolar amounts of cyanoacetic acid, N,N'-dimethylurea, and DCC in an anhydrous aprotic solvent (e.g., DCM, THF) at room temperature. | - Mild reaction conditions.- High efficiency in forming amide bonds. | - Forms insoluble N,N'-dicyclohexylurea (DCU) byproduct which can complicate purification.- DCC is a known allergen. |
| Trifluoroacetic Anhydride (TFAA) | Similar to acetic anhydride but often at lower temperatures due to higher reactivity. | - Highly reactive, may allow for lower reaction temperatures and shorter reaction times. | - More expensive than acetic anhydride.- Highly corrosive and moisture-sensitive.- Byproducts (trifluoroacetic acid) are also corrosive and require careful handling. |
| Phosphorus Pentoxide (P2O5) | Reaction in an inert solvent with careful addition of P2O5. Requires strict temperature control. | - Extremely powerful dehydrating agent. | - Highly exothermic reaction with any residual water.- Can cause charring and decomposition if not controlled.- Difficult to handle (hygroscopic solid).- Formation of viscous phosphoric acid byproducts can complicate workup. |
| Thionyl Chloride (Acyl Chloride Route) | Two steps: 1) Convert cyanoacetic acid to cyanoacetyl chloride with SOCl2. 2) React |
How to prevent the decomposition of cyanoacetic acid during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of cyanoacetic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cyanoacetic acid decomposition during a reaction?
A1: The primary cause of cyanoacetic acid decomposition is exposure to high temperatures. Cyanoacetic acid is thermally labile and undergoes decarboxylation at elevated temperatures to form acetonitrile and carbon dioxide.[1] While the decomposition temperature is reported as 160°C, significant degradation can occur at much lower temperatures, especially during prolonged heating or in the presence of certain reagents.[2][3][4]
Q2: At what temperature should I conduct reactions with cyanoacetic acid?
A2: To minimize decomposition, it is crucial to maintain a low reaction temperature. For instance, during the liberation of free cyanoacetic acid from its salt using a strong acid like HCl, the temperature should be carefully controlled and not exceed 60-70°C.[4] When evaporating solvents, it is recommended to use reduced pressure and a water bath set to 60-70°C to avoid thermal degradation.[3] For specific reactions like the Knoevenagel condensation, the optimal temperature will depend on the substrates and catalysts used, but it is generally advisable to start with lower temperatures and monitor the reaction progress.
Q3: Are there any solvents or reagents that can promote the decomposition of cyanoacetic acid?
A3: Yes, certain substances can promote the decomposition of cyanoacetic acid. It is incompatible with strong bases, strong oxidizing agents, and reducing agents.[5][6] Contact with acids can also lead to the liberation of toxic gases.[6] A violent explosive reaction has been reported when heating cyanoacetic acid with furfuryl alcohol.[5] Therefore, careful consideration of all reactants and solvents is necessary to ensure compatibility and prevent unwanted side reactions and decomposition.
Q4: How can I purify cyanoacetic acid without causing decomposition?
A4: Purification of cyanoacetic acid should be performed under mild conditions. Recrystallization from a suitable solvent system, such as a benzene/acetone mixture, is a common method.[5] Another effective technique is multi-stage melt crystallization, which avoids the use of solvents.[7] During any purification step that involves heating, such as solvent removal, it is essential to use the lowest possible temperature and reduced pressure to prevent decarboxylation.
Q5: My reaction with cyanoacetic acid is giving a low yield. Could this be due to decomposition?
A5: A low yield in reactions involving cyanoacetic acid is often attributable to its decomposition.[3] If you are experiencing low yields, it is recommended to review your reaction setup with a focus on temperature control. Ensure that the reaction temperature is not exceeding the recommended limits and that there are no "hot spots" in the reaction vessel. Additionally, verify the purity of your cyanoacetic acid, as impurities can sometimes catalyze decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving cyanoacetic acid.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Product Yield | Decomposition of Cyanoacetic Acid: The reaction temperature may be too high, leading to decarboxylation. | - Monitor the internal reaction temperature carefully. - Use a well-controlled heating mantle or oil bath. - Consider running the reaction at a lower temperature for a longer duration. |
| Impure Starting Material: Impurities in cyanoacetic acid can interfere with the reaction or catalyze decomposition. | - Check the purity of the cyanoacetic acid using appropriate analytical techniques (e.g., melting point, NMR). - Purify the cyanoacetic acid by recrystallization if necessary.[5] | |
| Formation of Acetonitrile Byproduct | Decarboxylation: The primary decomposition pathway of cyanoacetic acid produces acetonitrile and carbon dioxide.[1] | - Lower the reaction temperature. - Reduce the reaction time if possible. - Ensure even heating of the reaction mixture. |
| Discoloration of Reaction Mixture (Brownish) | Side Reactions: Vigorous reaction conditions or the presence of certain impurities can lead to the formation of colored byproducts. In the synthesis of cyanoacetic acid itself, if the reaction between cyanide and chloroacetate is too vigorous, brown material can form.[3] | - Control the rate of addition of reagents to manage the reaction exotherm. - Ensure the reaction is performed under an inert atmosphere if sensitive to air. - Purify the starting materials to remove any colored impurities. |
| Inconsistent Reaction Results | Hygroscopic Nature of Cyanoacetic Acid: Cyanoacetic acid is hygroscopic and can absorb moisture from the atmosphere, which may affect its reactivity and stability.[1][8] | - Store cyanoacetic acid in a tightly sealed container in a desiccator or under an inert atmosphere.[9] - Handle the reagent quickly in a dry environment. |
Quantitative Data on Thermal Stability
| Parameter | Value | Conditions/Notes | Reference |
| Decomposition Temperature | 160 °C | Undergoes decarboxylation to acetonitrile and CO2. | [1][2] |
| Recommended Max. Temperature during Acidification | 60 - 70 °C | When liberating free acid from its sodium salt with HCl to prevent decomposition. | [4] |
| Recommended Max. Temperature for Solvent Evaporation | 60 - 70 °C | Under reduced pressure (20-30 mm Hg). | [3] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
The Knoevenagel condensation is a common reaction involving cyanoacetic acid. The following is a general procedure that can be adapted for specific substrates.
-
In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) and cyanoacetic acid (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, water, or a solvent-free system).[10][11]
-
Add a catalytic amount of a base (e.g., pyridine, piperidine, potassium hydroxide).[11] The choice of catalyst and solvent will depend on the specific reactants.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle heating). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product. This may involve filtration if the product precipitates, or extraction with an organic solvent followed by washing and drying.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Ethyl Cyanoacetate (Illustrating Temperature Control)
This protocol for the synthesis of ethyl cyanoacetate from sodium chloroacetate and sodium cyanide, followed by esterification of the intermediate cyanoacetic acid, highlights the critical temperature control steps to prevent decomposition.[3]
-
Cyanation: Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium carbonate in water. Separately, prepare a solution of sodium cyanide in warm water. Add the sodium cyanide solution to the sodium chloroacetate solution while monitoring and controlling the temperature, which will rise rapidly. If the temperature exceeds 95°C, cool the mixture. Boil the solution for a short period and then cool.
-
Acidification: To liberate the free cyanoacetic acid, add hydrochloric acid to the cooled solution. This step should be performed in a fume hood.
-
Solvent Removal (Critical Step): Evaporate the water on a water bath at 60-70°C under reduced pressure (20-30 mm Hg). Heating above this temperature range can cause significant decomposition of the cyanoacetic acid.[3]
-
Esterification: Add absolute ethanol and a catalytic amount of concentrated sulfuric acid to the residue. Heat the mixture under reflux.
-
Workup and Distillation: Remove the excess alcohol by distillation under reduced pressure. Neutralize the remaining sulfuric acid, separate the ester layer, and extract the aqueous layer. Distill the combined organic products under reduced pressure to obtain pure ethyl cyanoacetate.
Visualizations
Caption: Decomposition pathway of cyanoacetic acid.
Caption: General workflow for a Knoevenagel condensation.
References
- 1. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 2. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3723499A - Process for the production of cyanoacetic acid - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. CN106045879A - Preparation method for cyanoacetic acid - Google Patents [patents.google.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Validation & Comparative
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N,N'-Dimethyl-N-cyanoacetylurea
For researchers, scientists, and drug development professionals, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N,N'-Dimethyl-N-cyanoacetylurea, a key building block in the synthesis of various pharmaceuticals, including caffeine.[1][2] In the absence of a publicly available experimental mass spectrum for this specific compound, this guide offers a predictive fragmentation pathway based on established principles and data from analogous structures. Furthermore, we present a comparative overview of alternative analytical techniques for its characterization.
Predicted Mass Spectrometry Fragmentation Pattern
This compound (C₆H₉N₃O₂, Exact Mass: 155.0695 g/mol ) is anticipated to exhibit a characteristic fragmentation pattern under electrospray ionization (ESI) mass spectrometry, driven by the lability of its amide and urea functionalities.[3] The proposed fragmentation cascade is initiated by protonation, forming the molecular ion [M+H]⁺ at m/z 156.
The primary fragmentation pathways are expected to involve cleavages at the C-N and C-C bonds adjacent to the carbonyl groups, as observed in studies of related N,N'-substituted ureas and cyanoacetamides.[4]
Table 1: Predicted Major Fragment Ions for this compound
| m/z (Predicted) | Proposed Fragment Structure | Neutral Loss |
| 156 | [C₆H₁₀N₃O₂]⁺ | - |
| 99 | [C₄H₅N₂O]⁺ | CH₃NCO (Methyl isocyanate) |
| 88 | [C₃H₆N₂O]⁺ | CH₂=C=O, CN |
| 71 | [CH₃NCOH]⁺ | C₄H₄N₂O |
| 58 | [CH₃NH=C=O]⁺ | C₄H₄N₂O₂ |
| 44 | [CH₃NH₂]⁺ | C₅H₅N₂O₂ |
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule [M+H]⁺ is likely to proceed through several key steps. A primary cleavage is predicted to occur at the N-acyl bond, leading to the expulsion of a neutral methyl isocyanate molecule (CH₃NCO), a common fragmentation pathway for N-substituted ureas.[4] This would generate a prominent fragment ion at m/z 99. Subsequent fragmentation of this ion could lead to the other observed smaller fragments.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Comparison with Cyanoacetylurea
A comparison with the known electron ionization (EI) mass spectrum of the parent compound, cyanoacetylurea (C₄H₅N₃O₂), provides valuable insights. The NIST WebBook of Chemistry lists the mass spectrum of cyanoacetylurea, which, although generated under different ionization conditions, shows some analogous fragmentation patterns, such as the loss of isocyanic acid (HNCO).[5] This supports the proposed loss of methyl isocyanate in the dimethylated analogue.
Alternative Analytical Methods
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound would benefit from orthogonal analytical techniques.
Table 2: Comparison of Analytical Methods for this compound
| Technique | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation from impurities.[6] | High resolution, quantitative, adaptable to various detectors. | Limited structural information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C≡N, N-H). | Fast, non-destructive, provides characteristic fingerprints. | Provides limited information on the overall molecular structure. |
| Computational Chemistry | Theoretical prediction of structure, stability, and spectral properties.[1] | Complements experimental data, provides insights into reaction mechanisms. | Predictions are model-dependent and require experimental validation. |
Experimental Protocols
Sample Preparation for ESI-Mass Spectrometry:
A general protocol for preparing samples for ESI-MS is as follows:
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).[7]
-
Dilution: Dilute the initial solution to a final concentration of approximately 10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with the addition of 0.1% formic acid to promote protonation.[6][7]
-
Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm syringe filter before injection into the mass spectrometer.[7]
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: C18 stationary phase.[6]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.[6]
-
Detection: UV detection at a wavelength corresponding to the chromophore of the molecule.
Conclusion
This guide provides a predictive yet robust framework for understanding the mass spectrometric behavior of this compound. The proposed fragmentation pattern, based on the established chemistry of related compounds, offers a valuable tool for its identification and characterization in complex mixtures. For unambiguous structure confirmation and comprehensive analysis, a multi-technique approach integrating mass spectrometry with HPLC and NMR spectroscopy is recommended.
References
- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]
- 2. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanoacetylurea [webbook.nist.gov]
- 6. N,N’-Dimethyl-N-cyanoacetylurea | SIELC Technologies [sielc.com]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safety Operating Guide
Navigating the Disposal of N,N'-Dimethyl-N-cyanoacetylurea: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical syntheses, the proper handling and disposal of specialized reagents like N,N'-Dimethyl-N-cyanoacetylurea are paramount for ensuring laboratory safety and environmental compliance. While specific institutional protocols may vary, this guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a chemical waste product and must be managed through official laboratory waste streams.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically compatible waste container clearly as "Hazardous Waste: this compound".
-
Ensure that only this specific chemical waste is added to this container to prevent unwanted reactions. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Collection and Removal:
-
Once the container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup.
-
This typically involves contacting the EHS office to schedule a collection by a licensed professional waste disposal service.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound being disposed of, in accordance with your laboratory's and institution's guidelines.
-
It is imperative to never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.
Summary of Chemical and Physical Properties
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C6H9N3O2[1] |
| Molecular Weight | 155.15 g/mol [2] |
| Melting Point | 77°C[1] |
| Density | 1.181 g/cm³[1] |
| LogP | -0.607[3] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
